1-(3-Amino-4-mercaptophenyl)propan-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Amino-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-mercaptophenyl derivatives with propanone under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and the use of catalysts .
Chemical Reactions Analysis
1-(3-Amino-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the mercapto group can form disulfide bonds, and the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Amino-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Amino-4-hydroxyphenyl)propan-2-one: This compound has a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
1-(3-Amino-4-methylphenyl)propan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
LHGYJMBEJUPUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)N |
Origin of Product |
United States |
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